Foreword: The Imperative for Precision in Bioanalysis
Foreword: The Imperative for Precision in Bioanalysis
An In-Depth Technical Guide to N-Demethyl Olanzapine-d8 for Advanced Bioanalytical Applications
Core Chemical & Physical Characteristics
N-Demethyl Olanzapine-d8 is the isotopically labeled form of N-Demethyl Olanzapine, a major active metabolite of the atypical antipsychotic drug, Olanzapine. The "-d8" designation signifies the replacement of eight hydrogen atoms with deuterium on the piperazine ring. This strategic labeling imparts a mass shift detectable by mass spectrometry, without significantly altering the compound's chemical behavior, making it an ideal internal standard for isotope dilution mass spectrometry assays.
Identity and Physicochemical Properties
A summary of the core properties of N-Demethyl Olanzapine-d8 is presented below. These data are foundational for method development, including the preparation of stock solutions and the selection of appropriate analytical techniques.
| Property | Value | Source(s) |
| Chemical Name | 2-methyl-4-(piperazin-1-yl-2,2,3,3,5,5,6,6-d8)-10H-benzo[b]thieno[2,3-e][1][2]diazepine | [1][3] |
| Synonyms | N-Desmethyl Olanzapine-d8, 4'-Desmethylolanzapine-d8 | [1][4] |
| CAS Number | 786686-82-6 | [1][4][5] |
| Molecular Formula | C₁₆H₁₀D₈N₄S | [1][5] |
| Molecular Weight | 306.46 g/mol | [1][4][5] |
| Exact Mass | 306.1754 g/mol | [3] |
| Appearance | Solid (Pale yellow to deep yellow crystal/powder) | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol. Sparingly soluble in aqueous buffers. | [1][7] |
| Storage Conditions | -20°C in a well-closed container, protected from light. | [3][8] |
| Isotopic Purity | Typically ≥98% (d8); specification can vary by supplier. A representative analysis shows 85.95% d8, 12.24% d7, 1.75% d6. | [9] |
Synthesis, Isotopic Labeling, and Quality Considerations
Rationale for Deuteration of the Piperazine Ring
The choice to place the deuterium labels on the piperazine ring is a deliberate one, grounded in an understanding of olanzapine's metabolic pathways. The primary metabolic transformations of olanzapine occur at the N-demethylation site and through oxidation of the thiophene ring.[10] The piperazine ring itself is relatively stable against metabolic alteration during the initial phases of metabolism. Placing the deuterium labels on this stable core minimizes the risk of isotopic loss during biological processing, a phenomenon known as back-exchange, which would compromise the accuracy of the internal standard.
Synthetic Pathway Overview
The synthesis of N-Demethyl Olanzapine-d8 is not typically performed by direct deuteration of N-Demethyl Olanzapine. Instead, the common strategy involves the use of a deuterated building block, specifically piperazine-d8.[4][11][][13]
A plausible synthetic route can be conceptualized as follows:
-
Preparation of Piperazine-d8: The synthesis of deuterated piperazine can be achieved through methods such as the reduction of suitable precursors with a deuterium source like lithium aluminum deuteride.[14]
-
Coupling Reaction: The deuterated piperazine-d8 is then reacted with a suitable olanzapine precursor. This typically involves the nucleophilic substitution reaction of piperazine-d8 with a molecule containing the thienobenzodiazepine core, where a leaving group is present at the position where the piperazine ring attaches.
This building block approach ensures high levels of deuterium incorporation specifically at the desired positions.
Caption: Conceptual synthetic pathway for N-Demethyl Olanzapine-d8.
Role in Bioanalytical Methodologies: An Application-Centric Approach
N-Demethyl Olanzapine-d8 is almost exclusively used as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Principle of Isotope Dilution Mass Spectrometry
The core principle behind using a stable isotope-labeled internal standard is to account for variability during sample processing and analysis.[10] N-Demethyl Olanzapine-d8 is chemically identical to the analyte (N-Demethyl Olanzapine) and therefore exhibits nearly identical behavior during extraction, chromatography, and ionization. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are separated by their mass-to-charge ratio (m/z). The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratiometric measurement corrects for variations in extraction recovery and matrix effects (ion suppression or enhancement), leading to superior accuracy and precision compared to methods using other types of internal standards.[10]
Olanzapine Metabolism and the Significance of N-Demethyl Olanzapine
Olanzapine undergoes extensive metabolism in the liver. One of the major pathways is N-demethylation, which is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, to form N-Demethyl Olanzapine.[15] This metabolite is pharmacologically active, and its concentration in plasma is relevant for understanding the overall therapeutic and potential side effects in patients. Therefore, accurate quantification of both the parent drug and this metabolite is crucial in therapeutic drug monitoring and pharmacokinetic studies.
Caption: Primary metabolic pathway of Olanzapine to N-Demethyl Olanzapine.
Experimental Protocol: Quantification of N-Demethyl Olanzapine in Human Plasma
The following is a representative, detailed protocol for the analysis of N-Demethyl Olanzapine in human plasma using N-Demethyl Olanzapine-d8 as an internal standard. This protocol is a synthesis of best practices described in the literature and is intended as a starting point for method development and validation.[5][16]
Materials and Reagents
-
Analytes: N-Demethyl Olanzapine, N-Demethyl Olanzapine-d8
-
Solvents: HPLC-grade methanol, acetonitrile, methyl tert-butyl ether
-
Reagents: Formic acid, ammonium formate, deionized water
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant)
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Demethyl Olanzapine and N-Demethyl Olanzapine-d8 in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Serially dilute the primary stock solutions with methanol:water (50:50, v/v) to prepare working solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 50 ng/mL): Dilute the N-Demethyl Olanzapine-d8 primary stock with methanol.
Sample Preparation: Protein Precipitation (PPT)
Causality: Protein precipitation is a rapid and straightforward method for sample cleanup, making it suitable for high-throughput analysis. While it may result in less clean extracts compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), its simplicity is often a significant advantage.[16][17]
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see below) and vortex.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale/Comments |
| LC System | UPLC/HPLC system capable of binary gradient elution | |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic acid in water | Acidic modifier to promote analyte ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate | A gradient is necessary to elute the analyte and clear the column of matrix components. |
| Injection Volume | 5 µL | |
| MS System | Triple quadrupole mass spectrometer | Required for MRM experiments. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Olanzapine and its metabolite contain basic nitrogen atoms that are readily protonated. |
| MRM Transitions | N-Demethyl Olanzapine: 299.1 → 229.1 N-Demethyl Olanzapine-d8: 307.1 → 237.1 | Precursor ions correspond to [M+H]⁺. Product ions are characteristic fragments. These transitions should be optimized on the specific instrument used. |
| Collision Energy | Optimize for each transition | Typically in the range of 15-35 eV. |
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH M10).[18][19][20][21] Key validation parameters include:
-
Selectivity and Specificity: Absence of interference at the retention times of the analyte and IS.
-
Linearity and Range: Typically 0.5 - 50 ng/mL for N-Demethyl Olanzapine.
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be <15% (20% at LLOQ), and accuracy (% bias) should be within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix to the response in a neat solution.
-
Recovery: The efficiency of the extraction process.
-
Stability: Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in processed samples.
Caption: Bioanalytical workflow for N-Demethyl Olanzapine quantification.
Safety, Handling, and Storage
As a Senior Application Scientist, it is my responsibility to emphasize the importance of safety. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following points are critical:
-
Handling: N-Demethyl Olanzapine-d8 is a pharmaceutical-related compound of unknown potency. It should be handled by trained personnel in a laboratory setting. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation of dust and contact with skin and eyes.[8]
-
Storage: The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture to ensure its long-term stability.[3][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion: A Tool for Uncompromising Quality
N-Demethyl Olanzapine-d8 is more than just a chemical reagent; it is an enabling tool for generating high-quality, reliable, and defensible bioanalytical data. Its well-characterized properties, coupled with the robust analytical framework of isotope dilution mass spectrometry, provide the foundation for accurate pharmacokinetic and metabolic studies of olanzapine. By understanding the principles behind its design, synthesis, and application, researchers can confidently implement this internal standard to overcome the inherent challenges of bioanalysis, ultimately contributing to the safer and more effective use of therapeutic agents.
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